molecular formula C24H25N3O3S B2535797 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203239-31-9

1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2535797
CAS No.: 1203239-31-9
M. Wt: 435.54
InChI Key: KOGLYQKDSKZSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

In a related study, a series of novel urea derivatives were designed and synthesized for the purpose of investigating their application . The biological evaluation demonstrated that some of these compounds exhibited excellent inhibition activity on root growth .

Scientific Research Applications

Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives

Elkholy and Morsy (2006) developed a method for synthesizing tetrahydropyrimido [4,5-b]-quinoline derivatives. This process involves reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, showcasing the chemical's utility in creating complex organic compounds with potential biological activities (Elkholy & Morsy, 2006).

Selectivity Towards Inhibition of Phenylethanolamine N-methyltransferase

Grunewald et al. (1997) examined the selectivity of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) toward inhibiting phenylethanolamine N-methyltransferase (PNMT) over alpha 2-adrenoceptor. This study underscores the chemical's specificity and potential for developing selective therapeutic agents (Grunewald et al., 1997).

Antioxidant and Enzyme Inhibitory Properties

Aksu et al. (2016) synthesized ureas derived from phenethylamines and evaluated their inhibitory activities against human carbonic anhydrase I and II, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and antioxidant properties. The study highlights the potential of these compounds in developing treatments for diseases related to oxidative stress and enzyme dysregulation (Aksu et al., 2016).

Macrocyclic Bis(ureas) as Anion Complexing Agents

Kretschmer, Dittmann, and Beck (2014) explored the use of macrocyclic bis(ureas) based on diphenylurea for anion complexation. Their findings suggest applications in material science, particularly in designing molecules capable of binding anions with high specificity and strength (Kretschmer et al., 2014).

Safe Substitutes for Arylsulfonyl Isocyanates

Sa̧czewski, Kornicka, and Brzozowski (2006) introduced dimethylaminopyridinium carbamoylides as safer substitutes for arylsulfonyl isocyanates, commonly used in producing carbamates and ureas. This research provides an environmentally friendly alternative to using hazardous chemicals in synthetic processes (Sa̧czewski et al., 2006).

Synthesis of Tetrahydroisoquinoline Alkaloids

Reddy, Kawai, and Uenishi (2012) reported the asymmetric syntheses of 1-phenethyl-1,2,3,4-tetrahydroisoquinoline alkaloids, demonstrating the compound's role in creating bioactive molecules with potential pharmaceutical applications (Reddy et al., 2012).

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c28-24(25-16-15-19-8-3-1-4-9-19)26-21-14-13-20-10-7-17-27(23(20)18-21)31(29,30)22-11-5-2-6-12-22/h1-6,8-9,11-14,18H,7,10,15-17H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGLYQKDSKZSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.